molecular formula C19H26BNO4 B592274 Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 893441-86-6

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No. B592274
CAS RN: 893441-86-6
M. Wt: 343.23
InChI Key: FUXWYWGKVFEKQX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a chemical compound with the molecular formula C23H35BN2O5 and a molecular weight of 430.3 g/mol .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butyl group, an indole group, and a boronate ester group . The exact structure can be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The boron moiety in the compound can be converted into a broad range of functional groups, making it a valuable reagent in this process .

Protodeboronation

The compound can undergo protodeboronation, a process that involves the removal of the boron moiety. This is particularly useful when the boron moiety needs to be removed at the end of a sequence .

Anti-Markovnikov Hydromethylation

The compound can be used in a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation. This process involves the addition of methane to various alkenes .

Synthesis of Biologically Active Compounds

This compound is an important intermediate in the synthesis of many biologically active compounds. For example, it has been used in the synthesis of crizotinib .

Hydrolysis Studies

The compound is used in studies investigating the hydrolysis of phenylboronic pinacol esters. These studies are important for the design of new drugs and drug delivery devices, particularly boron-carriers suitable for neutron capture therapy .

Disinfection and Tanning

The compound is also used as a disinfectant and tanning agent .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

This compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It should be handled with appropriate safety precautions .

properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWYWGKVFEKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

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